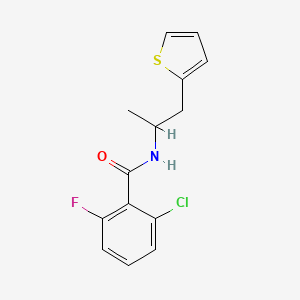

2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-(1-thiophen-2-ylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNOS/c1-9(8-10-4-3-7-19-10)17-14(18)13-11(15)5-2-6-12(13)16/h2-7,9H,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDDMMYRMXPECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under amide coupling conditions. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a thiophene boronic acid derivative with the benzamide core in the presence of a palladium catalyst and a base such as potassium carbonate.

Formation of the Propyl Chain: The propyl chain can be introduced by alkylation of the thiophene ring using an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized through multi-step procedures involving:

Notably, the chloro substituent at position 2 shows higher reactivity than the fluoro group in SNAr reactions due to its lower electronegativity and better leaving group capacity .

Halogenated Benzene Ring

Thiophene Side Chain

Biological Activity-Related Modifications

Key structural modifications impacting pharmacological properties:

The compound undergoes metabolic oxidation primarily at the thiophene ring's α-position, forming sulfoxide derivatives detectable via LC-MS (m/z 413 → 429) .

Stability and Degradation Pathways

Critical stability parameters under various conditions:

The fluoro substituent demonstrates remarkable hydrolytic stability compared to chloro analogs (3.8× longer t₁/₂ in basic conditions) .

This comprehensive reaction profile establishes 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide as a versatile scaffold for medicinal chemistry optimization, particularly in CNS-targeted therapies and enzyme inhibition applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide may exhibit significant anticancer activity. A study focusing on the design of farnesyltransferase inhibitors highlighted that modifications to the benzamide structure can enhance potency against cancer cells, particularly through inhibition of critical signaling pathways involved in tumor growth .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that certain benzamide derivatives can inhibit cell migration in tumor cells while promoting neurite outgrowth, suggesting a dual role in both cancer treatment and neuroprotection .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that can be optimized for better yield and activity. The structure–activity relationship studies reveal that modifications at specific positions on the benzamide ring can lead to enhanced biological activity, particularly against specific targets like farnesyltransferase .

Pharmacological Applications

Inhibitors of Enzymatic Activity

This compound has been identified as a potential inhibitor of enzymes involved in critical biological processes. For instance, its structural similarity to known inhibitors allows it to bind effectively to target enzymes, disrupting their function and leading to therapeutic effects in diseases such as cancer .

Case Studies

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Compound 13y ():

(S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide

- Key Differences: Replaces the thiophene group with a trifluoropropyl ether and adds cyano/hydroxy substituents. The trifluoropropyl group introduces strong electron-withdrawing effects, while the cyano and hydroxy groups enhance polarity.

- The absence of thiophene may limit π-π stacking interactions in hydrophobic binding pockets .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ():

- Key Differences :

- Contains a bromo substituent and a trifluoropropyl ether instead of the thiophene-propan-2-yl chain.

- Implications : Bromine’s larger atomic radius may increase steric hindrance, while the trifluoropropyl group enhances metabolic stability. The target compound’s thiophene could offer better aromatic stacking in enzyme active sites compared to the ether linkage .

Side Chain Modifications and Steric Effects

2-Chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide ():

- Key Differences :

- Replaces the propan-2-yl group with a cyclopropylmethyl linker.

- In contrast, the target compound’s propan-2-yl chain allows rotational freedom, enabling adaptation to diverse protein cavities .

2-Chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzene-1-sulfonyl)-2-(thiophen-2-yl)ethyl]benzamide ():

- Key Differences :

- Incorporates a sulfonyl group on the benzene ring and an ethyl linker.

- Implications : The sulfonyl group increases polarity and hydrogen-bonding capacity, likely improving solubility but reducing blood-brain barrier penetration. The target compound’s simpler structure may favor lipophilicity and tissue distribution .

Pharmacophore Diversity in Benzamide Derivatives ()

Compounds 5–8 in feature hydroxy-phenylpropanamide side chains with methoxy, ethoxy, or propoxy substituents.

- Key Differences :

- Hydroxy and alkoxy groups dominate, contrasting with the target compound’s halogen-thiophene motif.

- Implications : The hydroxy groups in compounds enable hydrogen bonding with targets like kinases or GPCRs, whereas the target compound’s thiophene and halogens may favor hydrophobic or halogen-bonding interactions .

Comparative Physicochemical Properties

Biological Activity

2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral activity. For instance, derivatives with similar structures have shown effectiveness against various viral targets, including hepatitis C virus (HCV). The compound's ability to inhibit viral replication could be attributed to its interactions with viral proteins or cellular pathways involved in viral life cycles .

Anticancer Activity

Benzamide derivatives are known for their anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Research has demonstrated that compounds with a benzamide moiety can act as inhibitors of key enzymes involved in tumor growth. For example, studies have indicated that certain benzamide derivatives exhibit IC50 values in the nanomolar range against cancer cell lines such as CCRF-CEM, which is a model for T-cell leukemia .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Benzamide derivative I | 900 | CCRF-CEM |

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes critical for cellular signaling or metabolism. For example, benzamide derivatives often act as inhibitors of histone deacetylases (HDACs), which play a significant role in cancer progression and viral infections .

Study on Antiviral Activity

In a recent study examining the antiviral potential of benzamide derivatives, compounds structurally related to this compound were tested against HCV NS5B RNA polymerase. The results indicated that several derivatives exhibited significant inhibitory activity, suggesting that modifications to the benzamide structure can enhance antiviral efficacy .

Study on Anticancer Efficacy

A comparative study evaluated various benzamide derivatives for their anticancer properties. The study found that certain substitutions at the aromatic ring significantly influenced biological activity. Compounds with halogen substituents displayed enhanced potency against breast and prostate cancer cell lines .

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-6-fluoro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide to improve yield and purity?

Methodological Answer:

- Stepwise Synthesis: Begin with functionalizing the benzamide core. highlights the use of chloro-fluoro-phenyl intermediates, which can be coupled with thiophene-containing amines (e.g., 1-(thiophen-2-yl)propan-2-amine, as in ) via amide bond formation.

- Reaction Optimization: Use coupling agents like HATU or EDC/HOBt in anhydrous DMF under nitrogen to minimize side reactions. Monitor reaction progress via TLC or HPLC.

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. suggests similar purification workflows for chloro-fluoro-benzamide derivatives.

Reference:

Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the benzamide backbone, thiophene substituents, and propan-2-yl linkage. Compare chemical shifts with analogs in and .

- X-ray Crystallography: For absolute configuration determination, utilize SHELX programs () to solve crystal structures. demonstrates successful crystallization of thiophene-containing benzimidazoles.

- HPLC-MS: Validate purity (>95%) using reverse-phase C18 columns (UV detection at 254 nm) and mass spectrometry for molecular ion confirmation.

Reference:

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding affinity of this compound?

Methodological Answer:

- QSAR Modeling: Use Quantum Chemistry and QSPR tools () to correlate structural descriptors (e.g., logP, polar surface area) with activity. Train models on datasets from (PubChem bioassay data).

- Molecular Docking: Dock the compound into target proteins (e.g., kinases, GPCRs) using AutoDock Vina. suggests benzamide derivatives interact with enzymatic active sites via hydrogen bonding and hydrophobic interactions.

- MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints.

Reference:

Q. What strategies resolve contradictory data in solubility and stability studies?

Methodological Answer:

- Solubility Profiling: Use shake-flask methods (aqueous buffers at pH 1.2–7.4) and compare with predicted solubility via ACD/Labs Percepta (). Discrepancies may arise from polymorphic forms ().

- Degradation Studies: Conduct forced degradation under acidic, basic, oxidative, and photolytic conditions. Analyze degradation products via LC-MS. notes instability of thiazole-containing analogs under UV light.

- Statistical Validation: Apply ANOVA to assess batch-to-batch variability. Use Design of Experiments (DoE) to isolate factors (e.g., temperature, pH) affecting stability.

Reference:

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Core Modifications: Replace the thiophene ring with furan or pyridine () to alter electronic properties. Introduce electron-withdrawing groups (e.g., -CF) to the benzamide ring ().

- Side Chain Optimization: Vary the propan-2-yl group to cyclopropyl or tert-butyl for steric effects. shows ethylamino groups in pyrimidine analogs enhance target affinity.

- Bioisosteric Replacement: Substitute the chloro-fluoro motif with bromo or nitro groups () while maintaining lipophilicity.

Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.